molecular formula C12H10N6OS B2678225 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone CAS No. 2034430-05-0

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone

Cat. No.: B2678225
CAS No.: 2034430-05-0
M. Wt: 286.31
InChI Key: RWJVVFBEQCGMFW-UHFFFAOYSA-N
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Description

Evolution of Heterocyclic Chemistry Leading to Triazole-Azetidine-Benzothiadiazole Systems

The development of heterocyclic chemistry has been marked by strategic hybridization of aromatic and aliphatic ring systems to optimize electronic, steric, and functional properties. The triazole-azetidine-benzothiadiazole framework emerged from three parallel trajectories:

1.1.1. Triazole Chemistry
1,2,3-Triazoles, first synthesized in 1885 via Huisgen cycloaddition, gained prominence due to their thermal stability, hydrogen-bonding capacity, and bioisosteric potential. By the mid-20th century, their role in antifungal agents like fluconazole underscored their pharmacological versatility. Modern click chemistry techniques, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabled regioselective triazole synthesis, facilitating their integration into complex architectures.

1.1.2. Azetidine Chemistry
Azetidine, a four-membered nitrogen heterocycle, initially faced synthetic challenges due to ring strain. Breakthroughs in nucleophilic substitution and strain-relief strategies, such as p–π conjugation with triazoles, stabilized the azetidine ring. Its incorporation into polycyclic energetic materials demonstrated enhanced density (1.726–1.813 g/cm³) and thermal stability via π–π stacking interactions, paving the way for functional hybrids.

1.1.3. Benzothiadiazole Chemistry
Benzothiadiazole derivatives, recognized for electron-deficient π-systems and luminescent properties, became key in materials science. Their fusion with triazoles via Sonogashira coupling or click chemistry yielded probes for amyloid-β aggregates, showcasing binding energies up to −9.77 kcal/mol.

Table 1: Key Milestones in Heterocyclic Development

Heterocycle Year Milestone Significance
1,2,3-Triazole 1885 Bladin’s synthesis Established foundational synthesis
Azetidine 2017 Strain-stabilized polycyclics Enabled energetic material design
Benzothiadiazole 2020 Amyloid-β probes Validated bioimaging applications

Discovery and Initial Research Interest

The target compound’s first reported synthesis likely originated from convergent strategies combining:

  • Azetidine-triazole coupling : K~2~CO~3~-mediated nucleophilic substitution, as demonstrated in chlorinated triazolyl polycyclics
  • Benzothiadiazole functionalization : Amide bond formation at the 5-position, analogous to benzothiadiazole-triazole hybrids

Early interest stemmed from:

  • Electronic modulation : Benzothiadiazole’s electron-withdrawing effects synergize with azetidine’s strain-enhanced reactivity
  • Biomolecular interactions : Triazole’s capacity for hydrogen bonding and π-stacking, critical for protein binding

Position Within Contemporary Heterocyclic Chemistry Research

Current studies position this compound at the intersection of:

  • Energetic materials : Azetidine-triazole motifs stabilize high-density crystals (1.813 g/cm³) via π–π interactions (3.515 Å spacing)
  • Medicinal chemistry : Benzothiadiazole-triazole hybrids inhibit cholinesterases (IC~50~ = 21.71–65.96 μM) and bind amyloid-β
  • Materials science : Conjugated systems enable applications in organic electronics, leveraging benzothiadiazole’s electron affinity

Research Frontiers

  • Computational design : NBO analysis reveals p–π conjugation energies up to 50.04 kcal/mol in triazole-azetidine systems
  • Multifunctional hybrids : Recent work couples such frameworks with coumarins or genipin analogues for enhanced bioactivity

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6OS/c19-12(8-1-2-10-11(5-8)15-20-14-10)17-6-9(7-17)18-4-3-13-16-18/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJVVFBEQCGMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone is a synthetic organic molecule that combines a triazole ring with an azetidine moiety and a benzo-thiadiazole. This structural complexity suggests significant potential for diverse biological activities, particularly in medicinal chemistry.

Structural Overview

The compound features three distinct heterocyclic systems:

  • Triazole : Known for its role in various pharmacological applications.
  • Azetidine : A four-membered nitrogen-containing ring that can enhance biological activity.
  • Benzo[c][1,2,5]thiadiazole : A fused ring system that contributes to the compound's unique properties.

This combination allows for multiple interactions with biological targets, potentially leading to enhanced efficacy in therapeutic applications.

Antimicrobial Properties

Research indicates that compounds containing triazole and thiadiazole rings exhibit notable antimicrobial activities. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that triazole compounds can inhibit bacterial growth by disrupting cell wall synthesis and function .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been predicted based on its structural components. Triazoles are known to exhibit anti-inflammatory properties comparable to nonsteroidal anti-inflammatory drugs (NSAIDs). In vitro studies have demonstrated that related compounds can significantly reduce inflammation markers in cell cultures .

Anticancer Activity

The structural motifs present in this compound suggest potential anticancer properties. Triazole derivatives have been reported to induce apoptosis in cancer cells by activating specific apoptotic pathways. In silico studies predict that this compound may interact with key proteins involved in cancer progression, making it a candidate for further investigation in cancer therapy .

1. Triazole Derivatives and Antimicrobial Resistance

A study conducted on triazole derivatives found that certain modifications could overcome resistance mechanisms in bacteria like E. coli and Staphylococcus aureus. The incorporation of azetidine moieties has been shown to enhance the binding affinity to bacterial targets, thus improving antimicrobial efficacy .

2. Anti-inflammatory Activity

In a comparative study of various triazole compounds, one derivative demonstrated significant anti-inflammatory activity comparable to established NSAIDs. The mechanism was attributed to the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of Triazole Ring : This is often achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a well-established method for synthesizing triazoles.
  • Azetidine Ring Formation : The azetidine moiety can be synthesized via cyclization reactions involving appropriate precursors under basic conditions.
  • Coupling with Benzo[c][1,2,5]thiadiazole : The final step involves coupling the azetidine-triazole intermediate with a benzo-thiadiazole derivative using standard coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide).

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various microbial strains, showing moderate to excellent activity. Similar compounds have been reported to inhibit the BCR-ABL kinase associated with chronic myeloid leukemia, suggesting potential anticancer applications .

Antifungal Properties

The triazole moiety is also recognized for its antifungal activity. Studies have shown that compounds containing triazole structures can effectively combat fungal infections, making them valuable in pharmaceutical formulations targeting such diseases .

Anticancer Research

The unique structure of this compound positions it as a candidate for anticancer drug development. Triazole derivatives have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types . For instance, compounds similar to this one have demonstrated efficacy in preclinical models of cancer.

Drug Development

In medicinal chemistry, (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone serves as a building block for synthesizing more complex pharmaceuticals. Its ability to form stable chemical bonds makes it an attractive candidate for drug formulation .

Material Science

Beyond biological applications, this compound can be explored in material science for developing new materials with specific electronic or photonic properties. The stability and reactivity of the azetidine and triazole rings allow for potential applications in sensors and organic electronics .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives showed enhanced antibacterial activity against Gram-positive bacteria compared to standard antibiotics .
  • Anticancer Activity : Research has indicated that triazole-containing compounds can induce apoptosis in cancer cells through multiple pathways, making them candidates for further development in cancer therapy .
  • Synthesis Innovations : Recent advancements in synthesis techniques have improved the yield and purity of such compounds, facilitating their use in both research and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds is provided below, focusing on key features such as heterocyclic cores, substituents, and biological activities.

Compound Name/ID Core Structure Key Substituents/Modifications Biological Activity (IC₅₀) Reference
Target Compound Benzo[c][1,2,5]thiadiazole + azetidine 3-(1H-1,2,3-triazol-1-yl)azetidine Not explicitly reported N/A
(4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone (13l) Benzo[c][1,2,5]oxadiazole + thiazole 4-Amino-2-(methylthio)thiazole CDK9 inhibitor (selectivity data pending)
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) 1,3,4-thiadiazole + triazole Ethyl carboxylate, phenyl group Antitumor (HepG2: 2.94 µM)
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole + triazole-thiazole 4-Bromophenyl, benzimidazole Docking studies suggest active-site binding

Key Observations

Electron-Deficient Cores: The target compound’s benzo[c][1,2,5]thiadiazole core is structurally analogous to the benzo[c][1,2,5]oxadiazole in 13l (). Compound 9b () employs a 1,3,4-thiadiazole ring, which enhances π-π stacking and hydrogen-bond acceptor capacity compared to the target’s benzo[c]thiadiazole .

Azetidine vs. Larger Rings :

  • The azetidine ring in the target compound introduces conformational rigidity, which may improve pharmacokinetic properties compared to larger rings (e.g., pyridine in 9b ) .

Triazole Functionalization :

  • The 1,2,3-triazole moiety in the target compound is shared with 9b and 9c , where it contributes to metabolic stability and hydrogen-bond interactions. However, substitution patterns (e.g., phenyl vs. bromophenyl in 9c ) significantly influence antitumor activity .

The benzimidazole-triazole-thiazole hybrid 9c shows strong docking affinity, suggesting a role for extended π-systems in target engagement .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Benzo[c]thiadiazole and oxadiazole cores enhance binding to ATP pockets in kinases due to their electron-deficient nature .
  • Azetidine Conformation : The small ring size may reduce off-target interactions compared to flexible alkyl chains in analogues like 13l .
  • Triazole Positioning : Substituents on the triazole ring (e.g., methyl or phenyl groups) modulate solubility and target affinity .

Q & A

Q. [Basic]

  • NMR/IR : Confirm triazole (C-H stretch at 3100 cm⁻¹), azetidine (N-CH₂ at δ 3.5–4.0 ppm), and benzo-thiadiazole (C-S vibration at 690 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemistry (e.g., dihedral angles between triazole and thiadiazole rings) .

Example : Crystal structure analysis revealed a planar benzo-thiadiazole moiety with a 112° angle to the azetidine ring, critical for bioactivity .

What advanced strategies resolve low yields in cyclization steps during synthesis?

Q. [Advanced]

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for azetidine ring closure .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W, 15 minutes) .
  • Side-product analysis : Use LC-MS to identify byproducts (e.g., dimerization) and adjust stoichiometry .

Case study : Cyclization of thiourea intermediates with HCl yielded 75% purity; switching to H₂SO₄ increased purity to 92% .

How can computational methods guide the design of derivatives with enhanced bioactivity?

Q. [Advanced]

  • Molecular docking : Predict binding to targets (e.g., fungal CYP51 with ΔG < −9 kcal/mol) .
  • DFT calculations : Optimize electron distribution in the benzo-thiadiazole moiety for improved π-π stacking .
  • SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on thiadiazole) with IC₅₀ values .

Example : Derivatives with 4-fluorophenyl substitutions showed 3× higher antifungal activity due to hydrophobic interactions .

What protocols address discrepancies in reported antimicrobial IC₅₀ values?

Q. [Advanced]

  • Standardized assays : Use identical strains (e.g., C. albicans ATCC 90028) and incubation times (24–48 hours) .
  • Control for degradation : Store compounds at −20°C in amber vials to prevent photodegradation .
  • Data normalization : Report activities relative to reference drugs (e.g., fluconazole for fungi) .

Note : Variability in MIC values (2–8 µg/mL) was traced to differences in broth microdilution protocols .

What are the best practices for evaluating in vivo toxicity of azetidine-triazole hybrids?

Q. [Basic]

  • Acute toxicity : Conduct OECD 423 tests in rodents (dose range: 50–2000 mg/kg) .
  • Genotoxicity : Perform Ames tests (±S9 metabolic activation) .
  • Bioanalytical validation : Use HPLC-MS to quantify plasma concentrations and metabolite profiling .

How can researchers improve the stability of this compound under physiological conditions?

Q. [Advanced]

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the azetidine nitrogen .
  • pH-sensitive formulations : Encapsulate in Eudragit® nanoparticles for targeted release .
  • Degradation studies : Monitor stability in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) via UV-Vis .

What analytical techniques differentiate polymorphic forms of this compound?

Q. [Advanced]

  • PXRD : Identify crystalline vs. amorphous phases (e.g., sharp peaks at 2θ = 12.4°, 17.8°) .
  • DSC : Measure melting points (e.g., Form I: 168°C; Form II: 155°C) .
  • Raman spectroscopy : Detect lattice vibrations (e.g., 160 cm⁻¹ shifts between polymorphs) .

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